molecular formula C18H17FN4O B2821705 1-Cyclopropyl-3-(2-fluorophenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea CAS No. 1448070-31-2

1-Cyclopropyl-3-(2-fluorophenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea

Cat. No. B2821705
CAS RN: 1448070-31-2
M. Wt: 324.359
InChI Key: CMKUOQYCHYGYJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-3-(2-fluorophenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea is a chemical compound that has been widely studied in scientific research due to its potential therapeutic applications. This compound is known for its unique structure and mechanism of action, which makes it a promising candidate for the development of new drugs.

Scientific Research Applications

Fluorescence and Sensing Applications

Imidazo[1,2-a]pyridine derivatives, including compounds structurally related to "1-Cyclopropyl-3-(2-fluorophenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea," have been identified for their potential in fluorescence-based applications. One study highlights the fluorescence switching of imidazo[1,5-a]pyridinium ions, showcasing their suitability as pH sensors with dual emission pathways due to their high emissive and water-soluble properties. These findings suggest the compound could have similar applications in sensing and fluorescence, given its related chemical structure (Hutt et al., 2012).

Synthetic Applications

Research into imidazo[1,2-a]pyridine derivatives also encompasses synthetic applications. A practical synthesis approach for imidazo[4,5-b] and [4,5-c]pyridine-2-ones via cascade ureidation/palladium-catalyzed cyclization has been developed, offering moderate to excellent yields. This method underscores the compound's role in facilitating access to complex heterocyclic ring systems, which are crucial in the development of new chemical entities (Lach & Koza, 2012).

Chemical Structure and Properties

The chemical structure and vibrational properties of N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide, a derivative of imidazo[1,2-a]pyridine, have been elucidated through comprehensive studies. These studies involve synthetic methods, crystal structure analysis, and vibrational property evaluation, providing insights into the molecular behavior and stability of such compounds. The research contributes to understanding the fundamental properties that might be extrapolated to related compounds like "1-Cyclopropyl-3-(2-fluorophenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea" (Chen et al., 2021).

Optical Properties for Material Science

Imidazo[1,2-a]pyridine derivatives have been synthesized and their optical properties explored in relation to their chemical structures. The study demonstrates the potential of these compounds in developing luminescent materials with significant Stokes' shift, indicating their applicability in creating low-cost emitters for optoelectronic applications. This research opens the door for the use of "1-Cyclopropyl-3-(2-fluorophenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea" in material science, particularly in the design of novel luminescent materials (Volpi et al., 2017).

properties

IUPAC Name

1-cyclopropyl-3-(2-fluorophenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O/c19-15-5-1-2-6-16(15)21-18(24)23(13-8-9-13)12-14-11-20-17-7-3-4-10-22(14)17/h1-7,10-11,13H,8-9,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKUOQYCHYGYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CN=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-3-(2-fluorophenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea

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